(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile
Description
The compound “(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile” is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur (S) and nitrogen (N) atoms. Key structural features include:
- Functional groups: A 4-oxo group (C=O) at position 4 and a nitrile (C≡N) group in the butanenitrile side chain, which may enhance electron-withdrawing properties and reactivity.
- Stereochemistry: The (2Z)-configuration at the exocyclic double bond, critical for molecular geometry and biological interactions .
Thiazolidinones are widely studied for their antimicrobial, antifungal, and anticancer activities, often attributed to their ability to inhibit enzymes or disrupt microbial membranes . The presence of the 3,4-dimethylbenzyl substituent in this compound suggests enhanced bioavailability compared to simpler analogs due to increased hydrophobic interactions .
Properties
IUPAC Name |
(2Z)-2-[5-[(3,4-dimethylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-9-4-5-12(6-10(9)2)7-14-15(20)18-16(21-14)13(8-17)11(3)19/h4-6,14H,7H2,1-3H3,(H,18,20)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLJJAYZTMBARP-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2C(=O)NC(=C(C#N)C(=O)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CC2C(=O)N/C(=C(\C#N)/C(=O)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile typically involves the condensation of 3,4-dimethylbenzylamine with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.
Biological Activity
The compound (2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazolidine ring which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
| (2Z)-2-[5-(3,4-dimethylbenzyl)... | S. aureus | 0.75 µg/mL |
Anticancer Activity
The anticancer potential of thiazolidine derivatives has also been explored. Specific studies have indicated that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways . The exact mechanism may involve the inhibition of specific enzymes crucial for cancer cell survival.
Table 2: Anticancer Activity of Thiazolidine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 20 |
| Compound D | MCF7 | 15 |
| (2Z)-2-[5-(3,4-dimethylbenzyl)... | A549 | 18 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific microbial enzymes, disrupting metabolic processes essential for microbial growth.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases or inhibiting anti-apoptotic proteins.
- Interaction with Cellular Targets : The compound may bind to various cellular receptors or enzymes, altering their functions and leading to therapeutic effects.
Case Studies
A notable study explored the synthesis and biological evaluation of thiazolidine derivatives similar to this compound. The results demonstrated significant antibacterial and anticancer properties, suggesting that structural modifications could enhance these activities further .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazolidinone Derivatives
Key Observations :
- Aromatic substituents : The 3,4-dimethylbenzyl group offers steric bulk and hydrophobic interactions distinct from indolyl () or chlorobenzylidene () groups.
- Stereochemistry : All active analogs retain the Z-configuration at critical double bonds, stabilizing planar conformations for target binding .
Key Observations :
Table 3: Antifungal and Antimicrobial Activities
Key Observations :
- The target compound’s biological data are unspecified, but structural analogs with thioxo or acetamide groups exhibit potent antifungal/antibacterial activity .
- The nitrile group in the target compound may improve membrane permeability compared to bulkier substituents, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
